Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Description
Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Potential Therapeutic Applications
The structural components of this compound are reminiscent of pharmacologically active compounds, indicating potential uses in various therapeutic areas. While specific data on this exact compound is limited, research on similar structures provides insights into its possible biological activities.
Antibacterial Activity
Compounds with similar structural elements have shown promising antibacterial properties. For instance, thiourea derivatives, which share some structural similarities with our compound of interest, have demonstrated significant antibacterial activity against various pathogens .
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
E. faecalis | 40-50 |
P. aeruginosa | 40-50 |
S. typhi | 40-50 |
K. pneumoniae | 40-50 |
Note: This data is from a structurally similar compound and serves as a reference point for potential activity.
Anti-Inflammatory Properties
The presence of the triazino[5,6-B]indol moiety in our compound of interest suggests potential anti-inflammatory activity. Research on related compounds has shown inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Similar structure 1 | 78 | 89 |
Similar structure 2 | 72 | 83 |
Dexamethasone (standard) | 70 | 75 |
Note: Data from structurally similar compounds at 10 µg/mL concentration
Pharmacological Potential
The unique arrangement of functional groups in Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- contributes to its potential biological activities. Its structure suggests possible applications in:
- Enzyme inhibition
- Receptor modulation
- Signal transduction pathway interference
Further research is necessary to fully elucidate its pharmacodynamics and therapeutic potential.
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its key structural components:
- The acetamide group, which can participate in hydrogen bonding
- The ethoxypropyl substituent, potentially affecting lipophilicity
- The thioether linkage, which may contribute to metabolic stability
- The triazino-indole moiety, often associated with various pharmacological effects
Future Research Directions
To fully understand the biological activity of Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-, several key studies are required:
- In vitro assays to determine its effects on specific cellular processes and molecular targets
- In vivo studies to assess its pharmacokinetics and pharmacodynamics
- Toxicity studies to evaluate its safety profile
- Structure-activity relationship studies to optimize its biological activity
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-3-24-8-4-7-18-14(23)10-25-17-20-16-15(21-22-17)12-9-11(2)5-6-13(12)19-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,23)(H,19,20,22) |
InChI Key |
DCXRQYJYKBNZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
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